4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride
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Overview
Description
4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is favored due to its simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound often involve transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . This approach is advantageous as it allows for the large-scale production of the compound with high yields.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an anti-HIV-1 agent.
Medicine: It has shown promise in the development of new therapeutic agents for various diseases.
Industry: It is used in the production of fluorescent sensors and labeling agents.
Mechanism of Action
The mechanism of action of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways within the body. For example, it has been shown to bind to the active site of HIV-1 integrase, inhibiting the enzyme’s activity and preventing the integration of viral DNA into the host genome . This interaction is facilitated by the chelation of magnesium ions by the keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety .
Comparison with Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride is unique in its structure and biological activity. Similar compounds include:
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds have similar diuretic properties.
1,3,4-oxadiazole- and 1,3,4-thiadiazole-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines: These compounds have been studied for their anti-HIV-1 activity.
Properties
CAS No. |
2499661-06-0 |
---|---|
Molecular Formula |
C9H7ClN2O3 |
Molecular Weight |
226.6 |
Purity |
95 |
Origin of Product |
United States |
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